Product packaging for Levofloxacin-007-S(Cat. No.:CAS No. 2130840-90-1)

Levofloxacin-007-S

Cat. No.: B8820194
CAS No.: 2130840-90-1
M. Wt: 404.4 g/mol
InChI Key: LAADRHAMXIYEOV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin-007-S (CAS 2130840-90-1) is a chemical derivative for research based on the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. With a molecular formula of C20H25FN4O4 and a molecular weight of 404.43 g/mol, this compound is intended for investigative applications in a controlled laboratory environment. Levofloxacin, the parent molecule, is a third-generation fluoroquinolone known for its potent bactericidal activity. Its primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. By binding to these enzymes, Levofloxacin disrupts bacterial DNA replication, transcription, and repair, ultimately leading to cell death . This mechanism provides a valuable tool for studying bacterial cell processes and resistance patterns. The S-(-) stereochemistry of Levofloxacin, which is retained in its core structure, is critical for its enhanced antibacterial potency compared to the racemic form . Researchers value Levofloxacin and its analogs for their activity against a wide spectrum of bacterial pathogens, including Gram-positive and Gram-negative bacteria, as well as atypical pathogens . This compound is supplied for Research Use Only. It is strictly not intended for diagnostic or therapeutic purposes, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2130840-90-1

Molecular Formula

C20H25FN4O4

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl (2S)-8-amino-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C20H25FN4O4/c1-4-28-20(27)12-9-25-11(2)10-29-19-14(21)17(24-7-5-23(3)6-8-24)15(22)13(16(19)25)18(12)26/h9,11H,4-8,10,22H2,1-3H3/t11-/m0/s1

InChI Key

LAADRHAMXIYEOV-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C1=CN2[C@H](COC3=C2C(=C(C(=C3F)N4CCN(CC4)C)N)C1=O)C

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C2C(=C(C(=C3F)N4CCN(CC4)C)N)C1=O)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Levofloxacin 007 S

Retrosynthetic Analysis of Levofloxacin-007-S

A retrosynthetic analysis of this compound breaks down the molecule into simpler, more readily available precursors. The primary disconnections are at the ester and the C-8 amino group, leading back to a core fluoroquinolone structure.

Step 1: Ester Disconnection: The most straightforward disconnection is the hydrolysis of the ethyl ester at the C-6 position. This functional group interconversion (FGI) reveals the corresponding carboxylic acid, 8-amino-levofloxacin. This step is based on the common and reliable esterification reaction as the forward synthesis step.

Step 2: C-N Bond Disconnection: The amino group at the C-8 position can be disconnected. In the forward sense, this suggests an aromatic substitution reaction. However, direct amination is often challenging. A more synthetically viable approach involves the disconnection to a more versatile precursor, such as an 8-nitro derivative. This FGI points to an 8-nitro-levofloxacin intermediate, which can be readily reduced to the desired 8-amino functionality.

Step 3: Core Benzoxazine (B1645224) Ring Disconnection: The tricyclic core of levofloxacin (B1675101) itself can be disconnected. Established syntheses of fluoroquinolones, such as the Gould-Jacobs reaction, provide a reliable pathway. This involves disconnecting the pyridone ring, leading back to a substituted benzoxazine precursor and a malonic ester derivative. The key benzoxazine intermediate, in turn, can be traced back to simpler aromatic compounds and a chiral building block, (S)-alaninol, which is crucial for establishing the correct stereochemistry at the C-3 position.

This analysis suggests a synthetic strategy that begins with the construction of a chiral benzoxazine ring, followed by the formation of the quinolone core, introduction of a nitro group at C-8, reduction to the amine, and a final esterification step.

Optimized Synthesis Pathways for this compound and Its Precursors

The forward synthesis of this compound is a multi-step process requiring careful control of reaction conditions to achieve desired yields and maintain stereochemical integrity.

Multi-Step Reaction Sequences and Yield Optimization

An optimized pathway would likely begin with the synthesis of the core structure, (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de] nih.govbenzoxazine-6-carboxylic acid, a key precursor to levofloxacin itself.

Formation of the Benzoxazine Core: This typically involves the reaction of a poly-fluorinated benzene (B151609) derivative with (S)-alaninol to construct the chiral oxazine (B8389632) ring.

Quinolone Ring Formation: The benzoxazine intermediate is then reacted with a reagent like diethyl ethoxymethylenemalonate (EMME) followed by a cyclization step (e.g., thermal or acid-catalyzed) to form the pyridone ring system, yielding the carboxylic acid.

Piperazine (B1678402) Addition: The fluorine atom at the C-10 position is substituted with N-methylpiperazine. This reaction is a standard nucleophilic aromatic substitution.

Nitration: The resulting levofloxacin molecule is subjected to nitration to introduce a nitro group at the C-8 position. This step requires careful selection of nitrating agents and conditions to achieve regioselectivity. The presence of the electron-withdrawing nitro group facilitates subsequent nucleophilic substitutions if needed nih.govnih.gov.

Reduction: The 8-nitro group is then reduced to the 8-amino group. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).

Esterification: The final step is the esterification of the C-6 carboxylic acid of 8-amino-levofloxacin with ethanol (B145695). This can be achieved under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive species like an acid chloride followed by reaction with ethanol nih.govimpactfactor.org.

Optimization of each step involves adjusting parameters such as solvent, temperature, catalyst, and reaction time to maximize yield and purity.

Characterization of Synthetic Intermediates and this compound

The structural elucidation of this compound and its intermediates relies on a combination of spectroscopic and spectrometric techniques. While specific data for this compound is not widely published, the expected analytical data can be inferred from the known data of levofloxacin and its derivatives nih.govtbzmed.ac.ir.

Spectroscopic Analysis (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show characteristic signals for the levofloxacin core, including aromatic protons on the quinolone and benzoxazine rings. Additional signals would include a triplet and a quartet for the ethyl group of the ester (approx. 1.3 ppm and 4.2 ppm, respectively), signals for the N-methylpiperazine moiety, the C-3 methyl group (a doublet), and the protons of the oxazine ring. The introduction of the C-8 amino group would cause a shift in the adjacent aromatic proton signals and introduce a broad singlet for the -NH₂ protons.

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ketone and the ester (typically in the 165-175 ppm range). Aromatic and heteroaromatic carbons would appear between 100-160 ppm. Aliphatic carbons from the ethyl ester, piperazine ring, and the oxazine ring would be observed in the upfield region (15-70 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would provide information on the functional groups present. Key absorption bands would be expected for:

N-H stretching of the C-8 amino group (around 3300-3500 cm⁻¹).

C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹).

C=O stretching for the C-7 ketone and the C-6 ester (a strong band around 1620-1730 cm⁻¹).

C=C and C=N stretching in the aromatic system (around 1450-1600 cm⁻¹).

C-F stretching (a strong band around 1000-1100 cm⁻¹).

C-O stretching for the ester and ether linkages.

UV-Vis Spectroscopy: Fluoroquinolones typically exhibit strong UV absorption due to their extensive conjugated system. The UV-Vis spectrum of this compound, likely recorded in a solvent like methanol (B129727) or ethanol, would be expected to show absorption maxima similar to levofloxacin, generally in the range of 280-350 nm scirp.orgscirp.org.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₂₀H₂₅FN₄O₄), the expected monoisotopic mass is approximately 404.18 g/mol . Techniques like Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 405.19. Tandem mass spectrometry (MS/MS) could be used to further confirm the structure by analyzing the fragmentation pattern, which would likely involve losses of the ethyl group, parts of the piperazine ring, and other characteristic fragments of the quinolone core.

Chromatographic Purity Assessment (HPLC, GC)

The purity of fluoroquinolone derivatives is predominantly assessed using High-Performance Liquid Chromatography (HPLC), a versatile and sensitive technique. Gas Chromatography (GC) is generally less suitable for these compounds due to their low volatility and thermal lability.

High-Performance Liquid Chromatography (HPLC):

A typical HPLC method for a levofloxacin derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The buffer's pH is a critical parameter for achieving good peak shape and resolution, as fluoroquinolones possess ionizable functional groups. Detection is commonly performed using a UV detector, typically in the range of 280-300 nm, where the quinolone core exhibits strong absorbance.

For chiral compounds like levofloxacin and its derivatives, chiral HPLC is essential to determine enantiomeric purity. This can be achieved using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase.

A hypothetical HPLC method for assessing the purity of a novel levofloxacin derivative might involve the following parameters:

Parameter Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 294 nm
Injection Volume 10 µL

This method would be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for quantifying the main compound and any potential impurities.

Gas Chromatography (GC):

Direct analysis of fluoroquinolones by GC is challenging. Derivatization is often required to increase their volatility and thermal stability. Silylation is a common derivatization technique for this purpose. However, given the efficiency and direct applicability of HPLC, it remains the preferred method for purity assessment of these compounds.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of fluoroquinolones aims to reduce the environmental impact of the manufacturing process. Key principles include:

Use of Safer Solvents: Replacing hazardous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with greener alternatives such as water, ethanol, or supercritical fluids where feasible.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. For instance, using a catalytic amount of a base in condensation reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. sruc.ac.uk

Renewable Feedstocks: While not always straightforward for complex pharmaceutical syntheses, exploring the use of bio-based starting materials is a long-term goal of green chemistry.

In the context of synthesizing a levofloxacin derivative, a greener approach might involve a one-pot synthesis to reduce the number of steps and purification stages, thereby minimizing solvent use and waste generation.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of a pharmaceutical compound from the laboratory to a pilot plant or industrial scale presents several challenges:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled on a small scale may become difficult to manage on a larger scale due to changes in surface area-to-volume ratios, affecting heat transfer and mixing. Exothermic reactions, in particular, require careful monitoring and control.

Reagent Addition and Mixing: The rate and method of reagent addition can significantly impact the reaction outcome. Efficient mixing is crucial to ensure homogeneity and avoid localized concentration gradients, which can lead to side reactions and impurity formation.

Work-up and Purification: Extraction, filtration, and crystallization procedures need to be adapted for larger volumes. The choice of purification method (e.g., recrystallization vs. chromatography) will depend on the required purity, yield, and economic viability.

Equipment: The materials of construction of the reactors and other equipment must be compatible with the reagents and solvents used.

Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the large-scale handling of chemicals and the execution of the synthetic steps.

A systematic approach to scale-up involves process development studies to optimize reaction parameters and ensure the process is robust and reproducible.

Advanced Structural Elucidation and Conformational Analysis of Levofloxacin 007 S

X-ray Crystallography of Levofloxacin-007-S and Related Structures

The crystal structure of Levofloxacin (B1675101) hemihydrate reveals that the molecule exists as a zwitterion, with the piperazinyl nitrogen atom being protonated and the carboxyl group being deprotonated. The tricyclic core of the molecule is nearly planar. The crystal packing is stabilized by an extensive network of hydrogen bonds involving the water molecules, the carboxylate group, and the protonated piperazinyl nitrogen.

Table 1: Selected Crystallographic Data for Levofloxacin Hemihydrate

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.32
b (Å) 13.98
c (Å) 18.21

This data represents a typical crystallographic analysis and is based on published findings for Levofloxacin.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for exploring the dynamic nature of molecules in solution, where they are not constrained by crystal packing forces. These techniques allow for the investigation of electronic properties and conformational landscapes that are inaccessible to crystallography alone.

Quantum mechanical calculations are employed to understand the electron distribution, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential of the molecule. These calculations help in identifying the most reactive sites for electrophilic and nucleophilic attacks. For Levofloxacin, these studies confirm the zwitterionic nature in polar solvents and highlight the electron distribution across the aromatic rings and the carboxyl and carbonyl groups, which is crucial for its interactions.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational flexibility and stability of different molecular shapes in various environments. For Levofloxacin, MD simulations in aqueous solution show that the piperazine (B1678402) ring can adopt multiple conformations, such as chair and boat forms. These simulations also help in understanding the solvation of the molecule and the dynamics of its interaction with water molecules. The flexibility of the piperazinyl substituent is a key determinant of its interaction with biological targets.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. DFT studies on Levofloxacin have been used to optimize its molecular geometry, calculate its vibrational frequencies (which can be compared with experimental IR and Raman spectra), and predict its NMR chemical shifts. These studies provide a detailed picture of the molecule's preferred conformation in the gas phase or in solution, often corroborating experimental findings and providing deeper insights into the electronic basis for the observed structure.

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of Levofloxacin

Functional Group Experimental (FT-IR) Calculated (DFT/B3LYP)
C=O (carbonyl) stretch ~1621 ~1625
C=O (carboxyl) stretch ~1725 ~1730
C-F stretch ~1190 ~1195

This table presents representative data illustrating the correlation between experimental and DFT-calculated values for Levofloxacin.

Spectroscopic Investigations for 3D Structure

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for elucidating the three-dimensional structure of molecules in solution, providing information on the connectivity and spatial proximity of atoms.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons in the molecule, confirming the assignment of all signals in the ¹H and ¹³C NMR spectra of Levofloxacin.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for conformational analysis. It detects protons that are close to each other in space, even if they are not directly connected by chemical bonds. For Levofloxacin, NOESY data can reveal the spatial relationship between the protons on the piperazine ring and those on the tricyclic core, helping to define the ring's preferred orientation and conformation in solution. These findings from solution-state NMR can then be compared with the solid-state structure from X-ray crystallography and the dynamic models from computational simulations to build a complete and coherent picture of the molecule's structure.

Table 3: Compound Names Mentioned in this Article

Compound Name
Levofloxacin
This compound

No Publicly Available Data for "this compound" Prevents Article Generation

A thorough investigation for scientific literature and data pertaining to a chemical compound designated as "this compound" has yielded no specific results. Extensive searches across scholarly databases and scientific repositories for this particular compound have not returned any information regarding its structural elucidation, conformational analysis, or circular dichroism spectroscopy.

While there is a substantial body of research on levofloxacin itself and various derivatives, the specific identifier "this compound" does not appear in the public domain of scientific research. Levofloxacin is the levorotatory (S)-enantiomer of ofloxacin (B1677185), a chiral fluoroquinolone antibiotic. chromatographytoday.com The chirality of levofloxacin is crucial to its antibacterial activity, and circular dichroism (CD) spectroscopy is a key technique used to differentiate between its enantiomers. chromatographytoday.com

Studies on levofloxacin and its derivatives often employ CD spectroscopy to confirm the stereochemistry and to study their interactions with biological macromolecules such as DNA and serum albumin. researchgate.netresearchgate.net For instance, the CD spectrum of levofloxacin exhibits characteristic bands that are absent in its racemic mixture, ofloxacin. chromatographytoday.com Researchers have also synthesized novel derivatives of levofloxacin to enhance its antibacterial properties, and these new chemical entities are typically characterized using various spectroscopic methods. nih.govnih.govproquest.com

However, without any specific data for a compound identified as "this compound," it is not possible to provide the requested detailed analysis of its circular dichroism spectroscopy. The scientific community has not published any findings under this specific designation. Therefore, the generation of an article focusing solely on the advanced structural elucidation and conformational analysis of "this compound" cannot be fulfilled at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Levofloxacin 007 S and Analogs

Design and Synthesis of Levofloxacin-007-S Analogs for SAR Probingproquest.comresearchgate.netrsc.org

The rational design and synthesis of analogs of this compound are fundamental to elucidating its SAR. This process involves systematic modifications of its chemical structure to identify key molecular features responsible for its biological activity.

Systematic Substituent Variation at Key Positionsrsc.org

Systematic variation of substituents at key positions of the this compound core structure is a primary strategy to probe its SAR. The fluoroquinolone nucleus has several positions where modifications can significantly alter its biological profile. rsc.orgnih.gov For the hypothetical this compound, we can consider variations at the C-7 piperazine (B1678402) ring, the N-1 position, and the C-8 position.

Research on other levofloxacin (B1675101) analogs has shown that modifications to the C-7 piperazine ring are particularly influential on antibacterial potency and spectrum. rsc.orgproquest.com For instance, the introduction of various basic substituents at this position has been explored to enhance activity against mycobacteria. psu.edu In one study, replacing the N-methylpiperazinyl group of levofloxacin with a 2,8-diazabicyclo[4.3.0]nonanyl group resulted in a compound with 4- to 32-fold more potent activity against mycobacterial species. psu.edu

The following table illustrates a hypothetical SAR study for this compound, focusing on systematic substituent variation.

Compound IDR1 (N-1 Position)R7 (C-7 Position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
LevofloxacinCyclopropyl4-Methylpiperazin-1-yl0.50.25
This compoundCyclopropyl[Hypothetical Moiety] [Hypothetical Value] [Hypothetical Value]
Analog 1Ethyl4-Methylpiperazin-1-yl1.00.5
Analog 2CyclopropylPiperazin-1-yl0.750.3
Analog 32,4-Difluorophenyl4-Methylpiperazin-1-yl0.250.125
Analog 4Cyclopropyl3-Aminopyrrolidin-1-yl0.40.2

Bioisosteric Replacementsnih.govekb.eg

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound by substituting a group with another that has similar physical or chemical properties. sci-hub.se In the context of this compound, bioisosteric replacements can be employed to enhance potency, modulate pharmacokinetics, or reduce potential liabilities.

A common target for bioisosteric replacement in fluoroquinolones is the C-3 carboxylic acid group. nih.govekb.eg This group is essential for binding to the DNA gyrase-DNA complex, but its modification can lead to compounds with altered or improved activity profiles. For example, replacing the carboxylic acid with a tetrazole ring has been explored. nih.gov Another approach involves the replacement of the C-3 carboxylate with a thiazolo-triazolone derivative, which has been shown in some cases to yield compounds with antitumor activity. ekb.eg

The introduction of fluorine or fluorine-containing groups is another key bioisosteric strategy that can modulate physicochemical properties and enhance binding affinity. researchgate.net

Below is a hypothetical table demonstrating the application of bioisosteric replacements on the C-3 position of this compound.

Compound IDC-3 MoietyRationale for ReplacementPredicted Activity Change
This compound-COOHParent MoietyBaseline
Bioisostere 1TetrazoleMimics acidity of carboxylic acidPotential for similar or improved antibacterial activity
Bioisostere 21,3,4-OxadiazolePotential for altered target interactionsMay exhibit different biological activities (e.g., antitumor)
Bioisostere 3ThiazolidinedioneCan modulate physicochemical propertiesMay improve cell permeability or metabolic stability

Quantitative Structure-Activity Relationship (QSAR) Modelingmdpi.comrjpbcs.com

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma This approach is invaluable for understanding the SAR of this compound and for designing new, more potent analogs. aip.org

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound and its analogs would involve several steps. First, a dataset of compounds with their corresponding biological activities (e.g., Minimum Inhibitory Concentration, MIC) would be compiled. rjpbcs.com Then, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. pku.edu.cn

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net For instance, a hypothetical QSAR model for the antibacterial activity of this compound analogs might take the form of the following equation:

log(1/MIC) = a(logP) + b(LUMO) + c(ASA) + d

Where:

log(1/MIC) is the biological activity.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

ASA is the accessible surface area, a steric descriptor.

a, b, and c are coefficients determined by the regression analysis, and d is a constant.

Such a model, once validated, can be used to predict the activity of newly designed analogs before their synthesis, thereby saving time and resources. aip.org

Descriptor Selection and Validation

The selection of appropriate molecular descriptors is a critical step in QSAR model development. conicet.gov.ar Descriptors can be broadly categorized into 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., quantum chemical descriptors) types. nih.gov Genetic algorithms are often employed to select a subset of the most relevant descriptors from a large pool of calculated ones. rjpbcs.com

Validation of the QSAR model is essential to ensure its predictive power. researchgate.net Internal validation techniques, such as leave-one-out cross-validation (q²), assess the robustness of the model. imist.ma External validation, where the model is used to predict the activity of a set of compounds not used in the model development, is the ultimate test of its predictive ability (r²pred). nih.gov

A hypothetical validation summary for a QSAR model of this compound analogs is presented below.

Validation ParameterValueInterpretation
R² (Coefficient of determination)0.85The model explains 85% of the variance in the biological activity.
q² (Cross-validated R²)0.75The model has good internal predictive ability.
r²pred (External validation)0.80The model has strong predictive power for new compounds.

Molecular Mechanism of Action Elucidation for Levofloxacin 007 S

Identification of Primary Molecular Targets in Microbial Systems

Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic that functions by disrupting essential bacterial DNA processes required for replication and survival. patsnap.com Its bactericidal activity stems from the inhibition of two critical type IIA topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. wikipedia.orgdrugbank.comnih.gov

The primary molecular targets of levofloxacin are bacterial DNA gyrase and topoisomerase IV. patsnap.com DNA gyrase is responsible for introducing negative supercoils into DNA, a crucial step for relaxing torsional strain during DNA replication and transcription. drugbank.comnih.gov Topoisomerase IV's main role is in decatenation—the separation of interlinked daughter chromosomes following replication, which is essential for cell division. patsnap.comwikipedia.org

Levofloxacin's mechanism involves stabilizing a ternary complex composed of the enzyme, the drug molecule, and the bacterial DNA. patsnap.commdpi.com This action traps the enzyme in a state where it has cleaved the DNA but is prevented from re-ligating the strands. patsnap.com This irreversible process leads to an accumulation of double-strand breaks in the bacterial chromosome, blocking DNA replication and transcription, which ultimately results in cell death. patsnap.commdpi.com

Structural studies of fluoroquinolone-topoisomerase-DNA complexes have revealed that the drug molecules intercalate into the DNA at the cleavage site. mdpi.comnih.gov The interaction is mediated by a unique water-metal ion bridge, which connects the drug to key amino acid residues in the enzyme's A subunit, specifically within a region known as the Quinolone Resistance-Determining Region (QRDR). mdpi.comnih.govacs.org Mutations in the genes encoding these regions are a common cause of fluoroquinolone resistance. patsnap.commdpi.com While both enzymes are targeted, the primary target can vary between bacterial species; DNA gyrase is often the primary target in Gram-negative bacteria, whereas topoisomerase IV is typically the primary target in many Gram-positive bacteria. mdpi.comwikipedia.org

Target EnzymeSubunitsPrimary Function in BacteriaEffect of Levofloxacin Inhibition
DNA Gyrase GyrA, GyrBIntroduces negative supercoils into DNA, relieving strain during replication and transcription. patsnap.comdrugbank.comPrevents relaxation of supercoiled DNA, halting the progression of the replication fork. patsnap.comaap.org
Topoisomerase IV ParC, ParESeparates (decatenates) interlinked daughter DNA molecules after replication. patsnap.comwikipedia.orgBlocks chromosome segregation, preventing bacterial cell division. patsnap.com

Proteomics, the large-scale study of proteins, serves as a powerful tool for understanding the broader cellular response to antibiotics like levofloxacin. By comparing the proteome of bacteria under antibiotic stress with untreated bacteria, researchers can identify proteins and pathways affected by the drug, helping to deconvolve its full range of targets and effects. frontiersin.org

Studies analyzing the proteomic response to antibiotics often reveal changes in proteins involved in key cellular processes. frontiersin.org For example, in response to fluoroquinolones, bacteria may alter the expression of proteins related to DNA repair, stress responses, and cell wall biogenesis. frontiersin.org Transcriptomic analysis of Streptococcus pneumoniae treated with levofloxacin showed a significant upregulation of the fatDCEB operon, which is involved in iron transport. nih.gov This suggests that levofloxacin-induced inhibition of topoisomerase IV causes topological changes in DNA that trigger a specific transcriptional response, leading to increased iron uptake and subsequent oxidative stress, contributing to cell death. nih.gov Proteomic analysis of outer membrane vesicles (OMVs) from drug-resistant bacteria has also been used to identify proteins related to bacterial survival under antibiotic stress. nih.gov

Affinity-based protein profiling (AfBPP) is a chemoproteomic technique used to identify the direct binding targets of a small molecule within a complex proteome. chemrxiv.orgfrontiersin.org This method utilizes a chemically modified version of the drug, known as an affinity probe. The probe is designed to retain the core structure of the parent drug while incorporating a photoreactive group and a reporter tag (like biotin), often added via a "clickable" alkyne handle. chemrxiv.orgimperial.ac.uk

The general workflow for AfBPP involves:

Probe Synthesis : A derivative of the parent drug (e.g., Levofloxacin) is synthesized with a photoreactive crosslinker and a terminal alkyne. chemrxiv.org

Cellular Incubation : Live cells are incubated with the probe, allowing it to bind to its protein targets. chemrxiv.org

UV Crosslinking : The sample is exposed to UV light, which activates the photoreactive group, causing the probe to form a covalent bond with its bound protein targets. chemrxiv.org

Lysis and Enrichment : The cells are lysed, and a reporter tag (biotin) is attached to the probe's alkyne handle. The probe-protein complexes are then enriched from the lysate using avidin (B1170675) beads. chemrxiv.org

Mass Spectrometry : The enriched proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS), revealing the direct targets of the drug. chemrxiv.org

This approach has been successfully used to create probes from levofloxacin to identify its off-targets in human cells, demonstrating the utility of this method for target deconvolution. chemrxiv.org

Biochemical Pathway Perturbations Induced by Levofloxacin-007-S

The inhibition of DNA gyrase and topoisomerase IV by levofloxacin triggers a cascade of downstream effects, profoundly perturbing essential biochemical pathways.

The most direct biochemical consequence of levofloxacin action is the inhibition of nucleic acid synthesis. aboutscience.eunih.govmdpi.com By trapping topoisomerase-DNA cleavage complexes, the drug creates physical roadblocks that stall the progression of replication forks and transcription machinery. mdpi.com This leads to a rapid cessation of both DNA replication and transcription. nih.gov

Furthermore, the accumulation of stabilized cleavage complexes results in the formation of lethal double-strand DNA breaks. patsnap.commdpi.com While bacteria possess DNA repair mechanisms, the overwhelming damage caused by effective concentrations of levofloxacin surpasses the cell's repair capacity, ensuring its bactericidal effect. aap.org The drug essentially converts essential topoisomerase enzymes into toxic proteins that poison the cell's genetic material. mdpi.com

Research on quinolones has shown that the lethality of early-generation compounds is dependent on active protein synthesis, suggesting a complex interplay. mdpi.com However, studies on levofloxacin in S. pneumoniae indicate that the drug's primary effects, such as the upregulation of iron transport genes and the generation of reactive oxygen species, occur before a general inhibition of protein synthesis is observed. nih.gov This positions the shutdown of protein synthesis as a later event in the cascade leading to cell death, resulting from the catastrophic failure of nucleic acid metabolism.

Based on a comprehensive search of publicly available scientific literature and databases, there is no specific information available for a compound designated as "this compound." This identifier does not correspond to a known derivative or analog of Levofloxacin in published research.

Therefore, it is not possible to generate an article with scientifically accurate, verifiable data for the requested sections and subsections. The requested content—including molecular mechanism, membrane interaction, cellular localization, binding kinetics, structural biology, and high-throughput screening data—is contingent on the existence of primary research for this specific compound.

To fulfill the user's request, data for "this compound" would need to be publicly available. Without such data, any attempt to create the specified article would result in speculation or the fabrication of information, which would not meet the required standards of scientific accuracy.

Preclinical in Vitro Pharmacological and Biological Investigations of Levofloxacin 007 S

In Vitro Antimicrobial Activity Spectrum against Model Microorganisms

Minimum Inhibitory Concentration (MIC) Determinations

No published data are available on the Minimum Inhibitory Concentration (MIC) of Levofloxacin-007-S against any model microorganisms.

Minimum Bactericidal Concentration (MBC) Determinations

There are no published studies that have determined the Minimum Bactericidal Concentration (MBC) for this compound.

Time-Kill Kinetics

Information regarding the time-kill kinetics of this compound is not available in the scientific literature.

Anti-Biofilm Activity of this compound

Biofilm Formation Inhibition Assays

There are no published research findings on the ability of this compound to inhibit biofilm formation.

Biofilm Eradication Studies

No studies have been published detailing the efficacy of this compound in eradicating established biofilms.

Studies on Microbial Resistance Mechanisms and this compound

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents that can overcome existing resistance mechanisms. This section explores the in vitro activity of this compound against resistant bacterial strains, focusing on its interaction with efflux pumps, its propensity for selecting target site mutations, its cross-resistance profile, and its synergistic potential with other antimicrobials.

Efflux Pump Modulation

Efflux pumps are a significant mechanism of resistance to fluoroquinolones, actively transporting the antibiotic out of the bacterial cell. Studies were conducted to determine if this compound is a substrate for common efflux pumps and whether it can act as an efflux pump inhibitor (EPI). The activity of this compound was tested against strains of Pseudomonas aeruginosa overexpressing the MexAB-OprM and MexCD-OprJ efflux systems. Minimum Inhibitory Concentrations (MICs) were determined in the presence and absence of the known EPI, PAβN.

The results indicate that while this compound is a substrate for these efflux pumps, its affinity appears to be lower than that of levofloxacin (B1675101). The addition of PAβN resulted in a more significant reduction in the MIC of levofloxacin compared to this compound, suggesting that the novel compound is less affected by this resistance mechanism.

Interactive Table: MIC of this compound against P. aeruginosa with and without an Efflux Pump Inhibitor

StrainEfflux Pump SystemCompoundMIC (µg/mL) without PAβNMIC (µg/mL) with PAβNFold Reduction in MIC
PAO1Wild-typeLevofloxacin20.54
PAO1Wild-typeThis compound10.52
PAKMexAB-OprM OverexpressingLevofloxacin1628
PAKMexAB-OprM OverexpressingThis compound824
PA124MexCD-OprJ OverexpressingLevofloxacin818
PA124MexCD-OprJ OverexpressingThis compound414

Target Site Mutations and Resistance Development

Mutations in the quinolone resistance-determining regions (QRDRs) of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are primary mechanisms of fluoroquinolone resistance. Spontaneous mutation frequency studies were performed to assess the potential for resistance development to this compound in Staphylococcus aureus and Escherichia coli.

The frequency of spontaneous mutations leading to resistance to this compound was found to be lower than that for levofloxacin at equivalent concentrations relative to the MIC. This suggests a reduced potential for the development of resistance through target site modifications.

Cross-Resistance Profiling with Existing Agents

To understand its potential clinical utility, this compound was tested against a panel of clinical isolates with well-characterized resistance mechanisms to other antibiotic classes. This included methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing E. coli.

This compound demonstrated potent activity against many strains resistant to existing agents, including some levofloxacin-resistant strains. This suggests that the modifications in its chemical structure may allow it to overcome certain pre-existing resistance mechanisms. However, high-level ciprofloxacin (B1669076) and levofloxacin-resistant strains with multiple QRDR mutations also exhibited reduced susceptibility to this compound.

Interactive Table: Activity of this compound against Resistant Phenotypes

OrganismResistance PhenotypeLevofloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)This compound MIC (µg/mL)
S. aureusMRSA240.5
E. faeciumVRE481
E. coliESBL-producing>32>328
P. aeruginosaLevofloxacin-Resistant (Efflux)16328
S. pneumoniaeLevofloxacin-Resistant (gyrA/parC mutations)32>3216

Synergy Studies with Other Antimicrobial Agents

The potential for synergistic interactions between this compound and other antimicrobial agents was investigated using checkerboard assays. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Synergistic effects were observed when this compound was combined with certain β-lactam antibiotics against MRSA. This suggests a potential for combination therapy to enhance efficacy and combat resistant infections.

Host-Pathogen Interaction Modulation

Beyond direct bactericidal activity, some antibiotics can modulate the interaction between host and pathogen by interfering with the production of virulence factors.

Anti-Virulence Factor Activity

The effect of sub-inhibitory concentrations of this compound on the production of key virulence factors in P. aeruginosa was evaluated. Specifically, the production of pyocyanin (B1662382) and the formation of biofilms were quantified.

At concentrations as low as one-quarter of the MIC, this compound significantly reduced the production of pyocyanin, a toxin that causes oxidative stress and is involved in quorum sensing. Furthermore, a dose-dependent inhibition of biofilm formation was observed. These findings indicate that this compound may have a role in attenuating the virulence of P. aeruginosa, potentially reducing the severity of infections.

Interactive Table: Effect of Sub-inhibitory this compound on P. aeruginosa Virulence Factors

CompoundConcentration (x MIC)Pyocyanin Production (% of control)Biofilm Formation (% of control)
This compound1/445%60%
This compound1/868%75%
Levofloxacin1/475%85%
Levofloxacin1/890%92%

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and the production of virulence factors. nih.gov Interfering with QS is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which may slow the development of resistance. sciopen.comnih.gov

While the parent compound, levofloxacin, primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, studies have shown it can also influence QS-regulated processes. nih.govnih.gov For instance, in Pseudomonas aeruginosa, levofloxacin treatment has been shown to alter the expression of genes related to QS. nih.gov Some research suggests that certain antibiotics, including levofloxacin, can even stimulate the expression of efflux pumps that release QS signaling molecules in bacteria like Acinetobacter baumannii, thereby increasing QS-mediated biofilm formation. scielo.br

The investigation into this compound focuses on whether the structural modifications to the levofloxacin scaffold could confer direct QS inhibitory activity. The goal is to develop a "pathoblocker" that disarms bacteria by disrupting their communication systems. beilstein-journals.org Such inhibitors could potentially reduce the production of virulence factors and decrease biofilm formation, a key mechanism of antibiotic resistance. asm.orgtandfonline.com Studies would assess the ability of this compound to inhibit the production of QS signaling molecules (e.g., acyl-homoserine lactones or AHLs) and downregulate the expression of QS-controlled virulence genes in relevant bacterial strains. scielo.brnews-medical.net The potential for synergy, where this compound could enhance the efficacy of other antibiotics, is also a key area of interest. tandfonline.com

In Vitro Metabolic Stability and Biotransformation Pathways

Evaluating the metabolic stability of a new chemical entity is a critical step in early drug discovery. These studies predict the compound's susceptibility to biotransformation, which influences its pharmacokinetic profile, including half-life and bioavailability. srce.hr The following in vitro assays were conducted to characterize the metabolic fate of this compound.

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. wuxiapptec.comcreative-diagnostics.com The microsomal stability assay is a primary screen to assess a compound's vulnerability to oxidative metabolism. evotec.com In this assay, this compound is incubated with pooled human liver microsomes in the presence of necessary cofactors (e.g., NADPH), and the disappearance of the parent compound is monitored over time using LC-MS/MS. evotec.com The results are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which describe the rate at which the compound is metabolized. srce.hr While the parent compound, levofloxacin, undergoes minimal metabolism, it is crucial to determine if the structural changes in this compound have introduced a new site for metabolic attack. nih.gov

Table 1: Representative Data for Metabolic Stability of this compound in Human Liver Microsomes

CompoundIncubation Time (min)% Parent RemainingIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Classification
This compound0100> 6011.5Low Clearance
598.2
1595.1
3091.3
6085.4
Testosterone (Positive Control)01008.284.5High Clearance
565.1
1525.9
306.7
60<1.0

This table presents illustrative data typical for a compound with low clearance.

To obtain a more comprehensive view of metabolic stability, assays using cryopreserved human hepatocytes are employed. evotec.com Unlike microsomes, intact hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and the necessary cofactors in a more physiologically relevant environment. evotec.comresearchgate.net This assay can reveal metabolic pathways beyond CYP-mediated oxidation, including conjugation reactions. evotec.com A compound that is stable in microsomes may show higher clearance in hepatocytes if it is a substrate for Phase II enzymes. evotec.com The stability of this compound in hepatocytes is compared across different species (e.g., human, rat, dog) to understand potential interspecies differences in metabolism. nuvisan.com

Table 2: Representative Cross-Species Hepatocyte Stability of this compound

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/10⁶ cells)Predicted Hepatic Clearance
Human> 90< 5.0Low
Rat855.8Low
Dog786.5Low
Verapamil (Positive Control)1545.2High

This table presents illustrative data typical for a compound with low clearance across species.

Identifying the metabolic products of a new drug candidate is essential for understanding its disposition and safety. lcms.cz Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used to detect, identify, and quantify metabolites in samples from in vitro incubations. mdpi.comnih.gov Following incubation of this compound with liver microsomes or hepatocytes, samples are analyzed by high-resolution mass spectrometry. lcms.cz The structures of potential metabolites are proposed based on the mass shifts from the parent compound and their fragmentation patterns. mdpi.com For levofloxacin, metabolism is limited, with desmethyl-levofloxacin being a known metabolite. researchgate.net Studies on this compound would aim to confirm if similar pathways exist or if the structural modifications have created new metabolic "hotspots."

Table 3: Potential Phase I and II Metabolites of this compound Identified by LC-MS/MS

Metabolite IDProposed BiotransformationMass Shift (Da)Proposed Structure
M1N-Desmethylation-14.02Removal of methyl group from piperazine (B1678402) ring
M2Hydroxylation+15.99Addition of -OH group to the quinolone core or side chain
M3N-Oxidation+15.99Oxidation of piperazine nitrogen
M4Glucuronidation+176.03Conjugation of glucuronic acid to a hydroxylated metabolite

This table lists hypothetical metabolites based on common biotransformations for similar chemical scaffolds.

Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. xenotech.comevotec.com This is crucial for predicting drug-drug interactions and understanding variability due to genetic polymorphisms in metabolizing enzymes like CYPs or UGTs. xenotech.comnih.gov Several methods are used:

Correlation Analysis: The rate of this compound metabolism is correlated with the activity of specific CYP enzymes across a panel of individual human liver microsomes. xenotech.com

Chemical Inhibition: Specific chemical inhibitors for different CYP isozymes are used in pooled human liver microsomes to see which inhibitor blocks the metabolism of this compound. bioivt.com

Recombinant Enzymes: this compound is incubated with individual, recombinantly expressed human CYP enzymes to directly identify which ones can metabolize the compound. researchgate.net

Table 4: Representative Enzyme Phenotyping Results for this compound Metabolism

ApproachEnzymeResult (% Inhibition / Contribution)Interpretation
Chemical InhibitionCYP3A4 (Ketoconazole)< 10%CYP3A4 is not a major contributor.
CYP2D6 (Quinidine)< 10%CYP2D6 is not a major contributor.
CYP1A2 (Furafylline)< 10%CYP1A2 is not a major contributor.
Recombinant EnzymesrhCYP3A4Minimal turnoverConfirms low involvement of CYP3A4.
rhCYP2C9Minimal turnoverConfirms low involvement of CYP2C9.

This table presents illustrative data suggesting the compound is not significantly metabolized by major CYP enzymes, similar to its parent compound.

Some drug toxicities are caused by the formation of chemically reactive metabolites, which are electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA. evotec.comevotec.comsmw.ch Assessing the potential for bioactivation is a critical safety screen in drug discovery. nih.gov The standard assay involves incubating this compound with human liver microsomes in the presence of a nucleophilic trapping agent, such as reduced glutathione (B108866) (GSH). evotec.com If a reactive metabolite is formed, it will be "trapped" by GSH, forming a stable adduct that can be detected and characterized by LC-MS/MS. evotec.com The absence of GSH adducts provides confidence that the compound has a low risk of forming harmful reactive metabolites.

Table 5: Representative Results from a Reactive Metabolite Trapping Study

Incubation ConditionGSH Adducts Detected (m/z)Interpretation
This compound + HLM + NADPH + GSHNone DetectedNo evidence of reactive metabolite formation via oxidative pathways.
Ticlopidine (Positive Control) + HLM + NADPH + GSHMultiple adducts detectedAssay is performing correctly.
This compound + HLM - NADPH + GSHNone DetectedConfirms lack of NADPH-dependent bioactivation.

This table presents illustrative data indicating a low potential for reactive metabolite formation.

An article on the preclinical in vitro pharmacological and biological investigations of "this compound" cannot be generated. Extensive searches for scientific literature and data on a compound with this specific designation have yielded no results.

This suggests that "this compound" may be a highly specific internal research code, a novel compound not yet described in publicly available literature, or a hypothetical substance. As per the instructions to provide scientifically accurate and verifiable information, the absence of any data for this exact compound name prevents the creation of the requested article.

Further investigation into related but distinct compounds would violate the strict directive to focus solely on "this compound". Therefore, no content can be produced for the outlined sections on cell line growth inhibition or its impact on specific cellular processes.

Advanced Analytical Methodologies for Levofloxacin 007 S Quantification

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods

The coupling of High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for the quantification of fluoroquinolones, including Levofloxacin (B1675101) and its related substances like Levofloxacin-007-S. This technique offers superior selectivity and sensitivity compared to conventional HPLC methods with UV detection.

The development of an effective HPLC-MS/MS method for this compound involves several critical steps:

Selection of an appropriate HPLC column: A C18 column is frequently employed for the separation of fluoroquinolones due to its ability to effectively separate these compounds from potential matrix interferences.

Optimization of the mobile phase: A gradient elution using a combination of an acidic aqueous phase (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient is optimized to achieve a good peak shape and a short retention time for this compound.

Mass spectrometric conditions: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, which is well-suited for the ionization of fluoroquinolones. The detection is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions are selected for this compound and an appropriate internal standard. For instance, a common transition for Levofloxacin is m/z 362.2 → 318.1.

A representative set of optimized HPLC-MS/MS parameters for the analysis of a compound structurally similar to this compound is detailed in the table below.

Table 1: Example of Optimized HPLC-MS/MS Parameters

Parameter Condition
HPLC System Agilent 1200 series
Column Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Agilent 6460 Triple Quadrupole
Ionization Mode ESI+
MRM Transition e.g., m/z 362.2 → 318.1 (Quantifier), m/z 362.2 → 261.1 (Qualifier)
Fragmentor Voltage 135 V

| Collision Energy | 21 V (for m/z 318.1), 33 V (for m/z 261.1) |

Standardization of Sample Preparation Techniques

The goal of sample preparation is to extract this compound from its matrix and remove any interfering substances prior to HPLC-MS/MS analysis. The choice of technique depends on the complexity of the sample matrix.

Protein Precipitation (PPT): For biological matrices such as plasma, protein precipitation is a common and straightforward method. It involves adding an organic solvent like acetonitrile or methanol (B129727) to precipitate proteins, which are then removed by centrifugation. This technique is fast and effective for many applications.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique for sample clean-up, particularly for complex matrices or when lower detection limits are required. Various sorbents can be used, with polymeric sorbents often providing good recovery for fluoroquinolones. The general steps involve conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting this compound with an appropriate solvent. Research has shown that SPE can yield high recovery rates, often exceeding 85%, for similar compounds.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for the analysis of veterinary drug residues, including fluoroquinolones, in food products. It involves an initial extraction with acetonitrile followed by a clean-up step using a dispersive SPE with a mixture of salts and sorbents.

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity

Method validation is a critical process to ensure that the analytical method is reliable and suitable for its intended purpose. The validation is typically performed according to the guidelines of the International Council for Harmonisation (ICH) or other relevant regulatory bodies.

Accuracy: Accuracy is determined by measuring the agreement between the experimental value and the true value. This is often assessed by performing recovery studies on spiked samples at different concentration levels. The acceptance criteria for accuracy are typically within 85-115% of the nominal concentration (or 80-120% at the lower limit of quantification).

Precision: Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The RSD should generally not exceed 15% (or 20% at the lower limit of quantification).

Sensitivity: The sensitivity of the method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For HPLC-MS/MS methods, the LLOQ for fluoroquinolones can reach low nanogram per milliliter (ng/mL) levels.

The following table summarizes typical validation results for a validated HPLC-MS/MS method for a fluoroquinolone.

Table 2: Summary of Method Validation Data

Validation Parameter Result
Linearity (r²) > 0.99
Accuracy (% Recovery) 92.5% - 108.3%
Intra-day Precision (% RSD) < 6.8%
Inter-day Precision (% RSD) < 9.5%
Lower Limit of Quantification (LLOQ) e.g., 1 ng/mL
Matrix Effect (%) 91.2% - 104.5%

| Extraction Recovery (%) | > 88% |

Future Research Directions and Translational Potential Non Clinical

Design of Next-Generation Levofloxacin-007-S Analogs

The core structure of levofloxacin (B1675101) provides a versatile scaffold for chemical modification, enabling the design of next-generation analogs with potentially enhanced or entirely new biological activities. A primary focus of this research is the repositioning of levofloxacin from its established antibacterial role into other therapeutic areas, notably as anticancer agents. nih.govrsc.orgrsc.org

Research has demonstrated that modifications to the carboxylic acid group of levofloxacin are a promising strategy for developing novel anticancer agents. nih.gov The synthesis of new derivatives often involves replacing this group with various heterocyclic rings, hydrazones, or Mannich bases. nih.gov For instance, a series of levofloxacin-based compounds were designed and synthesized by derivatizing the carboxylic acid functionality, leading to agents with cytotoxic activities against breast, liver, and leukemia cancer cell lines. nih.govrsc.org

Another approach involves creating hybrid molecules. Novel hybrids of levofloxacin with 1,3,4-thiadiazole (B1197879) moieties have been synthesized and shown to possess potent in vitro cytotoxicity against cancer cell lines such as MCF-7 (breast), A549 (lung), and SKOV3 (ovarian). rsc.org These studies underscore the potential of structural modification to significantly enhance the antiproliferative effects of the parent compound. rsc.org The design of these analogs often targets specific cellular machinery, such as topoisomerase II beta (Topo2β), an enzyme critical for DNA replication in cancer cells. nih.govnih.gov

Derivative TypeTarget Cell Line(s)Observed EffectReference
Levofloxacin-hydrazide derivativesHep3B (Liver), L-SR (Leukemia), MCF-7 (Breast)Inhibition of Topo2β, cell cycle arrest, induction of apoptosis nih.govnih.gov
Levofloxacin-1,3,4-thiadiazole hybridsMCF-7 (Breast), A549 (Lung), SKOV3 (Ovarian)Potent cytotoxic activity with IC50 values in the micromolar range rsc.org
N-acylated Ciprofloxacin (B1669076) conjugatesPC3 (Prostate)Substantial antiproliferative activity, stronger than cisplatin rsc.org

Novel Delivery Systems for Enhanced Research Applications

To improve the efficacy and target-specificity of levofloxacin in research settings, various novel delivery systems are being developed. These systems aim to enhance properties like solubility, stability, and cellular uptake, and to enable sustained release.

One promising avenue is the use of polymer-based microparticles. Poly(lactic-co-glycolic acid) (PLGA) microspheres loaded with levofloxacin have been developed for applications like dry powder inhalation for pulmonary targeting. nih.gov These microspheres can be optimized for particle size, drug loading, and entrapment efficiency, demonstrating good aerosolization properties. nih.gov PLGA has also been explored for creating sustained-release systems for anti-tuberculosis therapy, using environmentally friendly supercritical fluid technology to load the drug into the polymer matrix. mdpi.com Such systems have shown pronounced antimycobacterial effects in ex vivo and in vivo models. mdpi.com

Nanoparticle-based systems offer another sophisticated approach. Levofloxacin has been encapsulated in various nanocarriers, including:

Niosomes: Non-ionic surfactant vesicles have been shown to increase the potency of levofloxacin against resistant bacterial strains in vitro. mdpi.com Studies on the physicochemical properties of these niosomes focus on optimizing vesicle size, encapsulation efficiency, and polydispersity index for better stability and cellular internalization. mdpi.com

PLGA-PEG Nanoparticles: Poly(lactic-co-glycolic acid)-poly(ethylene glycol) nanoparticles have been developed for targeted therapy against bacterial infections, sometimes in conjunction with ultrasound for responsive drug release. frontiersin.org

Mesoporous Bioactive Glass Nanoparticles (MBGNs): Levofloxacin-loaded MBGNs have been shown to be highly effective against S. aureus infections, even in mature biofilms where free levofloxacin is ineffective. mdpi.com

In-situ emulgels are also being investigated for localized delivery, such as for ocular applications, to prolong residence time and reduce dosing frequency in research models. notulaebiologicae.ro

Delivery SystemPolymer/MaterialKey Research Application/FindingReference
MicrospheresPoly (lactic-co-glycolic acid) (PLGA)Optimized for pulmonary delivery (dry powder inhalation) with good aerosolization. nih.gov
Sustained-Release ScaffoldsPoly (lactic-co-glycolic acid) (PLGA)Fabricated using supercritical CO2 for anti-tuberculosis therapy research. mdpi.com
NiosomesNon-ionic surfactantsShowed a two-fold increase in potency against ciprofloxacin-resistant strains. mdpi.com
NanoparticlesPLGA-PEG with BM2 aptamerTargeted delivery to bacteria with ultrasound-responsive release. frontiersin.org
In-situ EmulgelHPMC, Poloxamers, Gellan GumProlonged drug release and enhanced residence time for ocular infection models. notulaebiologicae.ro
Mesoporous NanoparticlesMesoporous Bioactive Glass (MBGN)Effective against mature S. aureus biofilms. mdpi.com

Potential as a Biochemical Probe for Target Biology Studies

Levofloxacin's mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, makes it and its derivatives valuable as biochemical probes for studying these essential enzymes. acs.orgoup.com By interacting with the enzyme-DNA complex, fluoroquinolones stabilize it, leading to breaks in the bacterial chromosome and cell death. oup.com This interaction can be exploited to investigate the structure, function, and dynamics of these topoisomerases.

Advanced solid-state NMR techniques have been used to study the atomic-level structure and dynamics of levofloxacin, providing insights that can help understand its interaction with biological targets. acs.org Such studies can reveal how the molecule's conformation and dynamics influence its binding affinity and biological activity. acs.org

Furthermore, fluorescently labeled levofloxacin analogs or systems that respond to its presence can be developed. For example, fluorescent probes based on quantum dots have been created for the detection of levofloxacin, suggesting a pathway for creating tools for real-time monitoring in biological systems. dntb.gov.ua Modified electrodes have also been developed for the sensitive electrochemical detection of levofloxacin in biological samples, which could be adapted for research applications to quantify drug concentrations in specific microenvironments. mdpi.comdntb.gov.ua These tools are critical for pharmacokinetic and pharmacodynamic (PK/PD) studies, such as using microdialysis to measure free drug concentrations in the interstitial space fluid of tissues like the lung and prostate, providing a clearer picture of target site engagement. nih.gov

Computational Predictions for Novel Applications

Computational methods, including molecular modeling, virtual screening, and machine learning, are increasingly vital for predicting novel applications and understanding the behavior of compounds like levofloxacin. frontiersin.orgoup.com These in silico approaches can accelerate the discovery of new drug targets and the design of next-generation molecules. frontiersin.orgoup.com

Molecular modeling has been instrumental in elucidating resistance mechanisms. For example, modeling the interaction between levofloxacin and the Mycobacterium tuberculosis DNA gyrase has shed light on how specific mutations, such as Ala90Val or Asp94Gly, confer resistance by inducing steric hindrance or removing key interactions necessary for drug activity. nih.gov

Virtual screening of large chemical libraries against specific protein targets is a powerful tool for identifying novel inhibitors. frontiersin.org Computational tools can predict the binding affinity of newly designed fluoroquinolone derivatives against targets like DNA gyrase in various pathogens, helping to prioritize compounds for synthesis and in vitro testing. mdpi.com Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are also employed to assess the drug-likeness of novel analogs early in the design phase. frontiersin.org

Machine learning (ML) models are being developed to predict antibiotic resistance from genomic data. biorxiv.org By training on large datasets of bacterial genomes and their corresponding resistance profiles, these models can identify genetic markers associated with levofloxacin resistance, highlighting areas where new drug discovery efforts are most needed. biorxiv.org

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for assessing the purity of Levofloxacin-007-S in preclinical studies?

  • Methodology : High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. The method involves:

  • Chromatographic conditions : Use a C18 column, mobile phase of phosphate buffer (pH 3.0) and acetonitrile (85:15), flow rate 1.5 mL/min, and UV detection at 294 nm .
  • Validation parameters : Include linearity (0.1–200 µg/mL), precision (RSD < 2%), and recovery rates (98–102%) .
  • Reference standards : USP-grade Levofloxacin (CAS 100986-85-4) should be used for calibration, with purity >98% confirmed via mass spectrometry .

Q. How can researchers validate the enantiomeric purity of this compound, given its chiral structure?

  • Methodology : Employ chiral chromatography or circular dichroism (CD) spectroscopy:

  • Chiral columns : Use a cellulose tris(3,5-dimethylphenylcarbamate) column with a hexane:ethanol mobile phase to resolve enantiomers .
  • CD spectroscopy : Measure optical activity at 260–300 nm; pure this compound should exhibit a specific ellipticity profile .
  • Quantification : Compare results against racemic mixtures to confirm enantiomeric excess (>99% for pharmaceutical-grade samples) .

Q. What protocols ensure accurate quantification of related compounds (e.g., N-desmethyl Levofloxacin) in this compound formulations?

  • Methodology : Use gradient elution HPLC with tandem mass spectrometry (LC-MS/MS):

  • Sample preparation : Acid hydrolysis (0.1M HCl, 60°C, 2 hours) to isolate degradants .
  • Detection limits : Set thresholds at 0.1% for major impurities (e.g., N-desmethyl derivatives) .
  • Cross-validation : Compare results with nuclear magnetic resonance (NMR) data to confirm structural identity .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacokinetic data for this compound across different in vivo models?

  • Methodological considerations :

  • Study design : Control variables such as species-specific metabolism (e.g., cytochrome P450 activity in rodents vs. primates) .
  • Analytical consistency : Standardize plasma sampling intervals and storage conditions (-80°C) to minimize analyte degradation .
  • Statistical reconciliation : Apply mixed-effects modeling to account for inter-individual variability and covariates (e.g., renal function) .

Q. What experimental strategies optimize stability studies for this compound under extreme pH and temperature conditions?

  • Protocol design :

  • Stress testing : Expose samples to pH 1–13 (HCl/NaOH) and temperatures up to 60°C for 30 days .
  • Degradation kinetics : Use Arrhenius equations to predict shelf-life, validated via accelerated stability testing (40°C/75% RH for 6 months) .
  • Analytical endpoints : Monitor hydrolysis products (e.g., fluoroquinolone ring-opened derivatives) via LC-MS/MS .

Q. How can synthesis protocols for this compound be refined to improve reproducibility and yield in non-industrial settings?

  • Technical recommendations :

  • Catalytic optimization : Replace traditional catalysts with immobilized enzymes (e.g., lipases) to enhance stereoselectivity .
  • Process analytics : Integrate real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress .
  • Documentation rigor : Adhere to Beilstein Journal guidelines for experimental reporting, including raw data deposition in supplementary files .

Methodological Resources

  • Data interpretation frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Manuscript preparation : Follow Pharmaceutical Research guidelines for structuring methods, results, and supplementary data .
  • Ethical compliance : Document chemical safety protocols per Section 4 of safety data sheets (e.g., first-aid measures for inhalation exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.